molecular formula C6H14Cl2N2O B1379555 4-Amino-1-methylpiperidin-2-one dihydrochloride CAS No. 1797374-82-3

4-Amino-1-methylpiperidin-2-one dihydrochloride

Cat. No. B1379555
M. Wt: 201.09 g/mol
InChI Key: BSEMNZGJUUAMQR-UHFFFAOYSA-N
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Description

“4-Amino-1-methylpiperidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1373223-45-0 . It has a molecular weight of 164.63 and its IUPAC name is 4-amino-1-methyl-2-piperidinone hydrochloride .


Molecular Structure Analysis

The InChI code for “4-Amino-1-methylpiperidin-2-one dihydrochloride” is 1S/C6H12N2O.ClH/c1-8-3-2-5 (7)4-6 (8)9;/h5H,2-4,7H2,1H3;1H . This indicates that the compound contains a six-membered ring with one nitrogen atom, a methyl group attached to the nitrogen, and an amine group attached to the fourth carbon in the ring.


Physical And Chemical Properties Analysis

“4-Amino-1-methylpiperidin-2-one dihydrochloride” is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-1-methylpiperidin-2-one dihydrochloride is involved in various chemical synthesis processes due to its reactivity and functional groups. For example, it has been used in the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones to produce 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest in the development of analgesics, neuroleptics, and antihistamines. This process was achieved using sodium cyanoborohydride, highlighting the compound's utility in organic synthesis (S. Senguttuvan, M. Murugavelu, S. Nagarajan, 2013).

Applications in Material Science

In material science, 4-Amino-1-methylpiperidin-2-one dihydrochloride serves as a precursor for the synthesis of novel materials. For instance, it undergoes facile pseudo four-component reactions with malononitrile and various aldehydes under ultrasonic irradiation to form ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. These compounds have potential applications in the development of new materials with unique electrical, optical, or mechanical properties (M. M. Mojtahedi et al., 2016).

Peptide Synthesis and Pharmaceutical Applications

In the realm of peptide synthesis and pharmaceuticals, derivatives of 4-Amino-1-methylpiperidin-2-one dihydrochloride have been utilized to improve processes and enhance the safety of chemical reactions. For instance, the use of diluted solutions of 4-methylpiperidine, a related compound, for Fmoc group removal in solid-phase peptide synthesis (SPPS) has been shown to be effective and less harmful to the environment and humans, suggesting that derivatives of 4-Amino-1-methylpiperidin-2-one dihydrochloride could offer similar benefits (Verónica Rodríguez et al., 2019).

Environmental and Green Chemistry

The compound's derivatives are also explored in the context of environmental and green chemistry. For example, the electrochemical fluorination of related compounds, such as methylpiperidines, has been investigated, demonstrating the potential for developing environmentally friendly fluorination methods that could be applicable to 4-Amino-1-methylpiperidin-2-one dihydrochloride derivatives. This approach aims at reducing the environmental impact of chemical processes and enhancing their sustainability (T. Abe, S. Pandey, H. Baba, 2000).

Safety And Hazards

The compound has been classified as an irritant . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-amino-1-methylpiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-3-2-5(7)4-6(8)9;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEMNZGJUUAMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpiperidin-2-one dihydrochloride

CAS RN

1797374-82-3
Record name 4-amino-1-methylpiperidin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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